![molecular formula C20H18ClF2N7S B4581871 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and can be catalyzed by various agents. For instance, manganese(II) catalyzed reactions have been used to synthesize thiadiazoles, showcasing the importance of catalyst choice in the synthesis of complex molecules (Dani et al., 2013). These processes highlight the intricate steps involved in forming thiadiazole structures, which likely applies to the synthesis of the specified compound.
Molecular Structure Analysis
The structure of thiadiazole derivatives is crucial for their chemical behavior. Detailed analysis, including X-ray diffraction and DFT studies, provides insight into the stability and electronic properties of these compounds. For example, negative HOMO and LUMO energies indicate stability, a factor also relevant for N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a range of chemical reactivities due to their unique structures. For instance, they can undergo nucleophilic substitution reactions, as demonstrated by the selective reactivity of pyrazolo[3,4-e][1,2,4]thiadiazines (Norman et al., 2015). These reactions can significantly influence the chemical properties and applications of such compounds.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structures. Intermolecular and intramolecular hydrogen bonding play a significant role in stabilizing these compounds and affecting their physical state and solubility (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including acidity, basicity, and reactivity toward various reagents, are pivotal in their application in chemical synthesis and potential pharmaceutical uses. The presence of heteroatoms in the thiadiazole ring contributes to the electron-rich nature of these compounds, influencing their reactivity patterns and interactions with other molecules (Koyioni et al., 2014).
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine have been synthesized through various methods. The work of Foks et al. and Idrees et al. highlights the synthesis of heterocyclic compounds including thiadiazoles, demonstrating the chemical versatility of these frameworks. Their works detail the cyclization reactions and structural characterizations, providing a foundation for further chemical modifications and investigations.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N7S/c21-14-4-2-1-3-13(14)10-29-8-7-17(28-29)24-20-26-25-18(31-20)11-30-16(12-5-6-12)9-15(27-30)19(22)23/h1-4,7-9,12,19H,5-6,10-11H2,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSIIPJDIEYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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